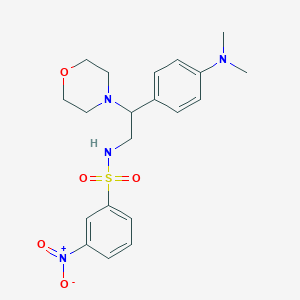

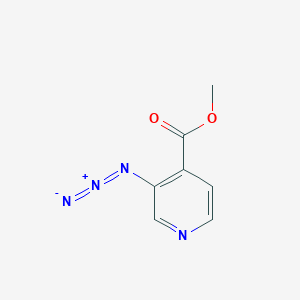

3-Azidopyridine-4-carboxylic acid methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Azidopyridine-4-carboxylic acid methyl ester is a chemical compound . It is a derivative of pyridinecarboxylic acid .

Synthesis Analysis

The synthesis of similar compounds often involves the use of methanol and an acid catalyst . For instance, the Fischer indole synthesis of optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol resulted in a good yield .Molecular Structure Analysis

The molecular structure of 3-Azidopyridine-4-carboxylic acid methyl ester is related to that of pyridinecarboxylic acids, which are monocarboxylic derivatives of pyridine .Chemical Reactions Analysis

The reaction of carboxylic acids with diazomethane can produce methyl esters . This process involves the use of vegetable oils and animal fats as sources of triglycerides for the production of liquid fuels, fatty acid methyl esters (FAME), colloquially known as biodiesel .Aplicaciones Científicas De Investigación

Anticancer Activities

The compound could be used in the development of anticancer drugs. Fluorinated heterocycles, which could potentially include our compound, are main components of marketed drugs where 20% of the anticancer drugs contain fluorine atoms . Some fluorinated heterocycles were found to be lead structures for drug design developments where their activities were almost equal to or exceeded the potency of the reference drugs .

Antimicrobial Activities

Similar to its potential anticancer applications, the compound could also be used in the development of antimicrobial drugs. The in vivo and in vitro antimicrobial activities of these fluorinated heterocycles are well reported .

Drug Design Developments

The compound could be used as a lead structure for drug design developments. In most cases, the fluorine-containing heterocycles showed promising safety index via their reduced cytotoxicity in non-cancerous cell lines .

Direct Catalytic Amidations

The compound could be used in direct catalytic amidations from carboxylic acid and ester derivatives. This process is more atom economic, safe and practical for diversified applications (e.g., organic, medicinal and peptide chemistries, material and polymer purposes, etc.), in accordance with green chemistry principles .

Synthesis of Hydrazide-Hydrazones

The compound could be used in the synthesis of novel compounds to obtain substances with significant antimicrobial activity .

Inhibitors of the PD-1/PD-L1 Immune Checkpoint Axis

The compound could be used in the development of small-molecule inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) immune checkpoint axis .

Mecanismo De Acción

The mechanism of action for similar compounds involves the metabolic conversion of a prodrug to photoactive porphyrins, which accumulate in the skin lesions to which the cream has been applied . When exposed to light of appropriate wavelength and energy, the accumulated photoactive porphyrins produce a photodynamic reaction, resulting in a cytotoxic process dependent upon the simultaneous presence of oxygen .

Safety and Hazards

Direcciones Futuras

The hydrogenation of carboxylic acid derivatives, including the production of methyl esters, is receiving increased attention in the context of upgrading bio-based feedstocks . This suggests potential future directions for research and application of compounds like 3-Azidopyridine-4-carboxylic acid methyl ester.

Propiedades

IUPAC Name |

methyl 3-azidopyridine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c1-13-7(12)5-2-3-9-4-6(5)10-11-8/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDRVTHHUNKGIBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NC=C1)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-2-methoxy-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2716415.png)

![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]quinoxaline](/img/structure/B2716420.png)

![N-[5-(azepane-1-sulfonyl)-2-methoxyphenyl]-2-[(prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amino]acetamide](/img/structure/B2716421.png)

![3-(3-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2716430.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-methylsulfonylbenzoate](/img/structure/B2716432.png)

![1-[(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one](/img/structure/B2716434.png)